molecular formula C14H9F3O4 B6409838 MFCD18322432 CAS No. 1261977-57-4

MFCD18322432

Cat. No.: B6409838
CAS No.: 1261977-57-4
M. Wt: 298.21 g/mol
InChI Key: GTYQGKSQYCEYBH-UHFFFAOYSA-N
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Description

It has the molecular formula C14H9F3O4 and a molecular weight of 298.20 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

The preparation of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves several synthetic routes. One common method includes the reaction of 4-trifluoromethoxybenzaldehyde with a suitable phenol derivative under specific conditions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar compounds to 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid include other hydroxybenzoic acids and trifluoromethoxy-substituted aromatic compounds. Compared to these, 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(18)6-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYQGKSQYCEYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691790
Record name 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-57-4
Record name 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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